molecular formula C13H10BrFO B3201518 1-((4-Bromophenoxy)methyl)-3-fluorobenzene CAS No. 1019123-14-8

1-((4-Bromophenoxy)methyl)-3-fluorobenzene

Cat. No.: B3201518
CAS No.: 1019123-14-8
M. Wt: 281.12 g/mol
InChI Key: LFLCXHIYMAVYAX-UHFFFAOYSA-N
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Description

Aryl ethers are a significant class of organic compounds characterized by an ether linkage between an aryl and an alkyl or another aryl group. The aryl ether linkage is a key structural motif found in numerous natural products and synthetic molecules with important biological activities. researchgate.netnih.gov In drug design, the ether bond can impart desirable physicochemical properties, such as improved metabolic stability and conformational rigidity. researchgate.net The synthesis of aryl ethers is a fundamental topic in organic chemistry, with various methods developed for their preparation, including the Ullmann condensation and palladium-catalyzed cross-coupling reactions. organic-chemistry.org

Halogenated benzene (B151609) derivatives, on the other hand, are aromatic compounds containing one or more halogen atoms attached to the benzene ring. The presence of halogens like fluorine and bromine can significantly influence a molecule's electronic properties, lipophilicity, and metabolic fate. nih.gov Fluorine, in particular, is often incorporated into pharmaceuticals to enhance binding affinity and metabolic stability. Bromine's utility often lies in its role as a reactive handle for further chemical transformations, such as cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. google.com

1-((4-Bromophenoxy)methyl)-3-fluorobenzene, with the chemical formula C₁₃H₁₀BrFO, is a diaryl ether derivative that possesses a unique combination of structural features. aaronchem.com It incorporates a bromophenoxy group and a fluorobenzyl moiety, bringing together the characteristics of both halogenated benzenes and aryl ethers. The specific substitution pattern—a bromine atom at the para-position of one phenyl ring and a fluorine atom at the meta-position of the other—creates an asymmetric molecule with distinct electronic and steric properties.

Below is a table summarizing the key identifiers for this compound:

IdentifierValue
CAS Number 1019123-14-8 bldpharm.com
Molecular Formula C₁₃H₁₀BrFO aaronchem.com
Molecular Weight 281.12 g/mol aaronchem.com
MDL Number MFCD07782684 aaronchem.com

While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, the broader class of bromophenoxy and fluorobenzene (B45895) derivatives has been explored in several contexts. For instance, bromophenol derivatives have been investigated for their potential as enzyme inhibitors, with some showing potent activity against acetylcholinesterase and butyrylcholinesterase, enzymes relevant to Alzheimer's disease. nih.gov

Furthermore, aryl ether linkages are central to the structure of many biologically active compounds. Research into the cleavage of aryl-ether bonds is crucial in understanding the metabolism of lignin (B12514952) and in the development of new catalysts for biomass conversion. rsc.orgresearchgate.netacs.org In medicinal chemistry, derivatives containing the bromophenoxy moiety have been synthesized and evaluated for their antiviral properties, specifically against human cytomegalovirus (HCMV). nih.gov The synthesis of various substituted aryl ethers is a continuous area of research, with new catalytic systems being developed to improve efficiency and substrate scope. organic-chemistry.org

The primary objective of synthesizing and utilizing this compound in a research setting is likely as a precursor for more complex target molecules. Its bifunctional nature, with two different halogen atoms on separate rings, allows for selective and sequential chemical modifications. This makes it a valuable tool for creating libraries of compounds for screening in drug discovery programs or for the development of new materials.

The synthesis of this compound itself would likely involve a Williamson ether synthesis, reacting a salt of 4-bromophenol (B116583) with 1-(bromomethyl)-3-fluorobenzene. The synthesis of the latter has been a subject of study, with various methods explored for its production. google.comgoogle.com

The table below outlines the key precursors that would likely be involved in the synthesis of the title compound:

Precursor CompoundCAS NumberMolecular Formula
4-Bromophenol106-41-2C₆H₅BrO
1-(Bromomethyl)-3-fluorobenzene456-41-7C₇H₆BrF

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-[(3-fluorophenyl)methoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrFO/c14-11-4-6-13(7-5-11)16-9-10-2-1-3-12(15)8-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFLCXHIYMAVYAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathway Analysis

Retrosynthetic Analysis of 1-((4-Bromophenoxy)methyl)-3-fluorobenzene

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the most logical disconnection is at the ether oxygen-carbon bond (C-O). This leads to two primary synthetic strategies rooted in the Williamson ether synthesis, a classic and reliable method for forming ethers. wikipedia.orgbyjus.com

The key bond to form is the benzyl (B1604629) ether linkage. The analysis reveals two potential precursor pairs:

Pathway A: This pathway involves the nucleophilic attack of a phenoxide on a benzyl halide. The synthons are a 4-bromophenoxide anion and a 3-fluorobenzyl cation. These correspond to the practical reagents 4-bromophenol (B116583) and 1-(halomethyl)-3-fluorobenzene (e.g., 3-fluorobenzyl bromide). This is generally the preferred route as benzyl halides are excellent substrates for SN2 reactions, and phenols are easily deprotonated to form potent nucleophiles. masterorganicchemistry.com

Pathway B: This alternative involves a 3-fluorobenzyl alkoxide as the nucleophile and a 4-bromophenyl halide as the electrophile. However, aryl halides are generally unreactive towards nucleophilic substitution unless activated by strong electron-withdrawing groups or under forcing, metal-catalyzed conditions. Therefore, this pathway is typically less efficient for this type of ether synthesis compared to Pathway A.

The table below summarizes the primary retrosynthetic disconnection.

Target Molecule Disconnection Synthons (Idealized Fragments) Reagents (Practical Equivalents) Primary Reaction
This compoundC(benzyl)-O bond4-Bromophenoxide (nucleophile) + 3-Fluorobenzyl cation (electrophile)4-Bromophenol + 3-Fluorobenzyl bromideWilliamson Ether Synthesis (SN2)

Table 1: Retrosynthetic approach for this compound.

Mechanistic Elucidation of Key Synthetic Steps

The primary synthetic route, the Williamson ether synthesis, proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com

The mechanism involves two principal steps:

Deprotonation: The acidic proton of the 4-bromophenol is abstracted by a base (e.g., NaH) to form a highly nucleophilic sodium 4-bromophenoxide ion.

Nucleophilic Attack: The newly formed phenoxide ion acts as a nucleophile, attacking the electrophilic methylene (B1212753) carbon of 3-fluorobenzyl bromide. byjus.com This attack occurs from the backside relative to the leaving group (bromide). wikipedia.orgyoutube.com The reaction proceeds in a single, concerted step where the C-O bond is formed simultaneously as the C-Br bond is broken. wikipedia.orgteachthemechanism.com

This SN2 pathway is favored because the electrophile is a primary benzyl halide, which is sterically unhindered and stabilized in the transition state. masterorganicchemistry.comyoutube.com

Green Chemistry Approaches in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound can reduce its environmental impact. alfa-chemistry.com

Key strategies include:

Catalytic Processes: Employing catalytic methods, such as the iron-catalyzed etherification mentioned earlier, minimizes waste compared to stoichiometric reagents. acs.org A catalytic version of the Williamson synthesis (CWES) has been developed for industrial applications, which uses weaker alkylating agents at high temperatures to avoid salt production and use lower-cost materials. acs.orgresearchgate.net

Alternative Solvents: Replacing traditional volatile organic compounds (VOCs) like DMF or chlorinated solvents is a primary goal. Propylene carbonate has been demonstrated as a green and recyclable solvent for iron-catalyzed etherifications. acs.org In some cases, water can be used as a solvent with the aid of a phase-transfer catalyst. numberanalytics.com

Energy Efficiency: The use of microwave irradiation can dramatically reduce reaction times and energy consumption compared to conventional heating. numberanalytics.com

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product is fundamental. Catalytic approaches generally offer higher atom economy than classical stoichiometric reactions. researchgate.net

Approach Traditional Method (Williamson) Greener Alternative Green Chemistry Principle
Solvent DMF, Acetonitrile, THFPropylene Carbonate, WaterSafer Solvents acs.org
Reagents Stoichiometric strong base (e.g., NaH)Catalytic base or catalyst (e.g., FeCl₃)Catalysis acs.org
Energy Conventional heating (hours)Microwave irradiation (minutes)Design for Energy Efficiency numberanalytics.com
Byproducts Stoichiometric salt waste (e.g., NaBr)Catalytic amount of waste, or waterWaste Prevention acs.org

Table 3: Comparison of traditional and green chemistry approaches.

Computational Chemistry and Theoretical Characterization of 1 4 Bromophenoxy Methyl 3 Fluorobenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. For 1-((4-Bromophenoxy)methyl)-3-fluorobenzene, methods like Density Functional Theory (DFT) are employed to elucidate its electronic structure. nih.gov These calculations can determine the distribution of electron density, molecular orbital energies, and electrostatic potential, which are crucial for predicting the molecule's reactivity.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The HOMO-LUMO energy gap is a significant indicator of a molecule's kinetic stability. nih.gov A smaller gap suggests higher reactivity. For this compound, the electron-withdrawing nature of the bromine and fluorine atoms is expected to influence the energies of these frontier orbitals.

Table 1: Predicted Electronic Properties of this compound

ParameterPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability
LUMO Energy-1.2 eVIndicates electron-accepting capability
HOMO-LUMO Gap5.3 eVRelates to chemical reactivity and stability
Dipole Moment2.1 DInfluences solubility and intermolecular interactions

Note: The data in this table is hypothetical and for illustrative purposes, representing typical values obtained from DFT calculations.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of this compound is not rigid. Rotation around the single bonds, particularly the C-O-C ether linkage and the C-C bond of the methyl group, gives rise to various conformers with different energies. Conformational analysis aims to identify the most stable conformers and map the potential energy surface.

Molecular Docking and Virtual Screening Simulations with Biological Receptors (in silico studies)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ctu.edu.vn This is particularly useful in drug discovery for predicting the interaction between a small molecule (ligand) and a protein's binding site. nih.gov For this compound, molecular docking could be employed to investigate its potential as an inhibitor for various enzymes.

In a typical docking study, the 3D structure of the target receptor is obtained from a protein data bank. The ligand, this compound, is then placed into the binding site, and its orientation and conformation are systematically sampled. A scoring function is used to estimate the binding affinity for each pose. ctu.edu.vn These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.gov

Virtual screening involves docking a large library of compounds against a target protein to identify potential lead compounds. ctu.edu.vn While not the focus here, the principles of molecular docking applied to this compound are the same as those used in large-scale virtual screening campaigns.

Density Functional Theory (DFT) Studies of Reaction Intermediates and Transition States

DFT is a powerful tool for investigating reaction mechanisms. nih.gov By calculating the energies of reactants, products, and any intermediates and transition states, a detailed reaction profile can be constructed. For a molecule like this compound, DFT could be used to study various potential reactions, such as nucleophilic aromatic substitution or reactions involving the benzylic position.

The transition state is a high-energy structure that connects the reactants and products. Locating the transition state geometry and its energy is crucial for calculating the activation energy of a reaction, which determines the reaction rate. Frequency calculations are performed to confirm that a stationary point is a true minimum (all real frequencies) or a transition state (one imaginary frequency).

Prediction of Spectroscopic Signatures (e.g., NMR, IR, UV-Vis) using Computational Methods

Computational methods can predict various spectroscopic properties of a molecule, which can be invaluable for its characterization and for interpreting experimental data.

NMR Spectroscopy: Quantum chemical calculations can predict the nuclear magnetic shielding tensors, which can be converted into chemical shifts (δ). By calculating the ¹H and ¹³C chemical shifts for this compound, one can aid in the assignment of experimental NMR spectra. semanticscholar.org

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated using DFT. dntb.gov.ua The resulting theoretical infrared (IR) spectrum can be compared with an experimental spectrum to identify characteristic functional group vibrations, such as the C-O-C stretching of the ether or the C-Br and C-F stretching modes.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict the electronic absorption spectra (UV-Vis) of molecules. nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. The calculated transition energies and oscillator strengths can be used to generate a theoretical UV-Vis spectrum, indicating the wavelengths of maximum absorption (λmax). nih.govsharif.edu

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyPredicted Data
¹H NMRAromatic protons: δ 6.8-7.5 ppm; Methylene (B1212753) protons: δ 5.1 ppm
¹³C NMRAromatic carbons: δ 110-160 ppm; Methylene carbon: δ 70 ppm
IRC-O-C stretch: ~1240 cm⁻¹; C-F stretch: ~1290 cm⁻¹; C-Br stretch: ~680 cm⁻¹
UV-Vis (λmax)~225 nm, ~275 nm

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar structural motifs.

Exploration of Biological Target Interactions and Mechanistic Insights in Vitro and Pre Clinical Models

Investigation of Enzymatic Inhibition or Activation (e.g., specific hydrolases, oxidoreductases)

There is no available data in the scientific literature to suggest that 1-((4-Bromophenoxy)methyl)-3-fluorobenzene has been investigated for its potential to inhibit or activate any specific enzymes, including hydrolases or oxidoreductases. While studies exist on the enzymatic inhibition profiles of structurally related, but distinct, compounds such as N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides, which have been evaluated for acetylcholinesterase and α-glucosidase inhibitory potential, these findings cannot be extrapolated to the title compound.

Receptor Binding Studies (e.g., G-protein coupled receptors, nuclear receptors)

No receptor binding studies for this compound have been reported in the public domain. Research on other compounds containing a 3-fluorophenyl moiety, such as certain aurora kinase inhibitors, has been conducted, but these molecules possess significantly different core structures, making any comparison to this compound speculative.

Interaction with Ion Channels and Transporters

Information regarding the interaction of this compound with ion channels or transporters is not available. General methodologies for studying such interactions, like Fluorescence Resonance Energy Transfer (FRET), exist but have not been applied to this specific compound according to available records.

Cellular Assays for Mechanistic Pathway Elucidation (e.g., cell-free systems, isolated organelle studies, non-human cell lines)

There are no published reports of cellular assays being conducted to elucidate the mechanistic pathways affected by this compound.

Modulation of Gene Expression or Protein Activity in Research Models

No research has been published detailing any investigation into the ability of this compound to modulate gene expression or protein activity in any research models.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 4 Bromophenoxy Methyl 3 Fluorobenzene Analogs

Design Principles for Derivatization and Analog Synthesis

The design and synthesis of analogs of 1-((4-bromophenoxy)methyl)-3-fluorobenzene are guided by established principles of medicinal chemistry, aiming to systematically probe the chemical space around the core scaffold. The primary synthetic route to this class of compounds, specifically benzyl (B1604629) phenyl ethers, is the Williamson ether synthesis. This method involves the reaction of a substituted phenoxide with a substituted benzyl halide. For instance, the synthesis of various substituted benzyl phenyl ethers can be achieved by reacting different phenols with benzyl chloride in the presence of a base like sodium hydroxide (B78521) in an alcoholic solution. unifi.it This approach offers a convenient and safe procedure for generating a library of analogs for SAR studies. unifi.it

The derivatization strategy for this compound analogs typically focuses on three main regions of the molecule:

The Bromophenoxy Ring: Modifications on this ring can explore the impact of electronic and steric effects on activity. Substituents can be varied at the ortho, meta, and para positions relative to the ether linkage.

A general synthetic scheme for producing these analogs involves the coupling of a substituted phenol (B47542) with a substituted benzyl bromide or chloride. For example, various fluorinated benzyl ethers of methyl-α-D-mannopyronoside have been prepared by reacting the monosaccharide with different fluorinated benzyl bromides. researchgate.net This highlights the versatility of the Williamson ether synthesis in creating a diverse set of analogs for biological evaluation. unifi.itresearchgate.net

Impact of Aromatic Substitutions on Predicted Reactivity and Target Binding Affinity

The nature and position of substituents on the aromatic rings of this compound analogs have a profound impact on their predicted reactivity and binding affinity to biological targets. The electronic properties of the substituents, whether they are electron-donating or electron-withdrawing, can alter the electron density of the phenyl rings and influence their interactions with key residues in a protein's active site. nih.gov

The presence of halogens, such as bromine and fluorine, is particularly significant. Fluorine, with its high electronegativity, can modulate the pKa of nearby functional groups and is resistant to metabolic cleavage due to the strength of the C-F bond. cambridgemedchemconsulting.com The position of fluorine substitution is critical; for instance, site-specific incorporation of fluoro-tryptophan has been shown to either enhance or disrupt peptide stability depending on the location of the fluorine atom. nih.gov In some cases, a fluorine substituent can have a significant impact on the conformational preferences of the molecule. google.com

In the context of enzyme inhibition, the substitution pattern on the phenyl rings can dramatically affect potency. For example, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, substitution at the 2-position of the phenyl ring was found to be greatly favored over substitutions at the 3- and 4-positions. acs.org Similarly, for a series of benzyl phenyl ether inhibitors of bacterial phenylalanyl-tRNA synthetase, substitutions on both the benzyl and phenyl rings led to significant variations in inhibitory activity.

To illustrate the impact of aromatic substitutions, consider the following data for a series of benzyl phenyl ether analogs as inhibitors of bacterial phenylalanyl-tRNA synthetase:

CompoundR1 (on Phenyl Ring)R2 (on Benzyl Ring)IC50 (µM)
1 HH>100
2 4-BrH15
3 H3-F22
4 4-Br3-F5.2
5 4-Cl3-F4.8
6 4-CN3-F2.1
7 4-Br2-F18
8 4-Br4-F25

Data is hypothetical and for illustrative purposes, based on trends observed in related literature.

This data suggests that the presence of a 4-bromo or 4-chloro group on the phenyl ring and a 3-fluoro group on the benzyl ring is beneficial for activity. The replacement of bromine with a cyano group at the 4-position further enhances potency, indicating that a strong electron-withdrawing group at this position is favorable. The position of the fluorine on the benzyl ring is also critical, with the 3-fluoro analog showing better activity than the 2-fluoro and 4-fluoro analogs.

Influence of Linker Modifications on Conformational Preferences and Interactions

Computational studies on benzyl phenyl ether (BPE) have shown that it can exist in different conformations, with a twisted C1 conformer being the lowest in energy. nih.gov The dihedral angle between the two phenyl rings in this conformer is approximately 35.3°. nih.gov The energy barrier between different conformers can be small, suggesting that the molecule is flexible and can adapt its shape to fit into a binding pocket. nih.gov

Modifications to the linker can have significant consequences for conformational preferences and biological activity. For example, introducing rigidity into the linker, perhaps by incorporating it into a ring system or by introducing double or triple bonds, would restrict the accessible conformations and could either lock the molecule in a more active or a less active state.

Furthermore, the electronic nature of the linker can be altered. For instance, replacing the methylene (B1212753) group with other atoms or functional groups that can act as hydrogen bond donors or acceptors could introduce new interactions with a biological target. The replacement of the ether oxygen with a sulfur atom to create a thioether has been explored in diaryl derivatives, which can affect the geometry and electronic properties of the molecule. researchgate.net

The interplay between the linker and the substituents on the aromatic rings is also critical. For example, the fluorination of benzyl alcohols has been shown to influence their conformational properties and hydrogen-bonding capabilities. google.com An ortho-fluorine substituent, for instance, can lead to an increase in the hydrogen-bond acidity of a benzylic alcohol. google.com While this compound does not have a hydroxyl group on the linker, this principle highlights how substituents on the rings can influence the properties of the linker and vice-versa.

Strategic Introduction of Bioisosteres and Their Theoretical Effects

Bioisosterism, the replacement of a functional group with another that has similar physicochemical or topological properties, is a powerful strategy in drug design to modulate potency, selectivity, and pharmacokinetic properties. cambridgemedchemconsulting.comrsc.org In the context of this compound analogs, several bioisosteric replacements can be envisioned with predictable theoretical effects.

Halogen Bioisosteres: The bromine atom on the phenoxy ring is a key feature. A common bioisosteric replacement for bromine is the trifluoromethyl (CF3) group or an isopropyl group. cambridgemedchemconsulting.com The CF3 group is strongly electron-withdrawing and can enhance metabolic stability, while the isopropyl group is more lipophilic. Replacing the bromine with chlorine is another common substitution, often resulting in similar biological activity due to their comparable electronic and steric properties.

The fluorine atom on the benzyl ring can also be replaced. While hydrogen is the most straightforward replacement, this would likely alter the electronic properties significantly. Other halogens like chlorine could be considered, although this would increase the steric bulk. A hydroxyl or methoxy (B1213986) group could also be explored as bioisosteres for fluorine, potentially introducing new hydrogen bonding capabilities. cambridgemedchemconsulting.com

Linker Bioisosteres: The ether oxygen is a classical bioisostere for a methylene group (-CH2-), an amine (-NH-), or a sulfur atom (-S-). cambridgemedchemconsulting.com Each of these replacements would have a distinct impact on the molecule's geometry, flexibility, and hydrogen bonding potential. For example, replacing the ether oxygen with a sulfur atom to form a diaryl thioether would increase the bond length and alter the bond angle, leading to a different spatial arrangement of the two aromatic rings. researchgate.net

The theoretical effects of these bioisosteric replacements can be predicted using computational methods. For example, changes in electronic properties (e.g., electrostatic potential), lipophilicity (logP), and shape can be calculated to guide the selection of the most promising analogs for synthesis.

Original GroupBioisosteric ReplacementPredicted Effect on Properties
4-Bromo4-ChloroSimilar electronic effect, slightly smaller size.
4-Bromo4-CF3Increased electron-withdrawing character and lipophilicity.
3-Fluoro3-OHIntroduction of hydrogen bond donor/acceptor capability.
3-Fluoro3-CNStrong electron-withdrawing group, potential for dipole interactions.
Phenyl RingPyridyl RingIncreased polarity and potential for hydrogen bonding.
-O- (ether)-S- (thioether)Increased bond length and angle, altered geometry.
-O- (ether)-CH2-Removal of hydrogen bond acceptor, increased lipophilicity.

Computational SAR Modeling (e.g., QSAR, 3D-QSAR)

Computational modeling plays a vital role in understanding the SAR of this compound analogs and in designing new, more potent compounds. Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. researchgate.netnih.gov

2D-QSAR: In 2D-QSAR, the biological activity is correlated with calculated physicochemical properties (descriptors) such as lipophilicity (logP), electronic parameters (e.g., Hammett constants), and topological indices. For a series of this compound analogs, a 2D-QSAR equation might take the general form:

log(1/IC50) = c1logP + c2σ + c3*Es + ... + constant

where logP represents lipophilicity, σ is a measure of the electronic effect of a substituent, and Es is a steric parameter. By developing a statistically significant QSAR model, the contribution of each property to the biological activity can be quantified, and the activity of new, unsynthesized analogs can be predicted.

3D-QSAR: 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the SAR by considering the three-dimensional properties of the molecules. google.com In these approaches, a set of aligned molecules is placed in a 3D grid, and the steric and electrostatic fields around each molecule are calculated. These field values are then correlated with the biological activity using statistical methods like Partial Least Squares (PLS).

The results of a 3D-QSAR study are often visualized as contour maps, which indicate regions in space where certain properties are favorable or unfavorable for activity.

Steric Contour Maps: Green contours typically indicate regions where bulky groups are favored, while yellow contours show where they are disfavored.

Electrostatic Contour Maps: Blue contours often highlight areas where positive charges are beneficial for activity, while red contours indicate regions where negative charges are preferred.

For the this compound scaffold, a 3D-QSAR study could reveal, for example, that a bulky, electropositive substituent is preferred at the 4-position of the phenoxy ring, while a smaller, electronegative group is favored at the 3-position of the benzyl ring. This information provides direct, visual guidance for the design of new analogs with improved potency. The development of predictive 3D-QSAR models relies on a dataset of compounds with a significant range of biological activities and structural diversity. google.com

Derivatization and Analog Development for Research Probes and Tool Compounds

Synthesis of Substituted Derivatives of 1-((4-Bromophenoxy)methyl)-3-fluorobenzene

The synthesis of substituted derivatives of this compound can be approached through several established synthetic routes, targeting modifications on both aromatic rings. The presence of the bromo and fluoro substituents, as well as the ether linkage, offers multiple sites for chemical manipulation.

One common strategy involves the Suzuki coupling reaction, where the bromine atom on the phenoxy ring can be replaced with a variety of substituents. This palladium-catalyzed cross-coupling reaction is highly versatile and allows for the introduction of alkyl, alkenyl, aryl, and heteroaryl groups. For instance, reacting this compound with an appropriate boronic acid or boronic ester in the presence of a palladium catalyst and a base would yield the corresponding substituted derivative.

Another approach is to utilize the fluorine atom on the benzyl (B1604629) ring for nucleophilic aromatic substitution (SNAr). While fluorine is not as reactive as other halogens in SNAr reactions, its reactivity can be enhanced by the presence of an electron-withdrawing group on the ring or by using strong nucleophiles. This could allow for the introduction of amines, alkoxides, or thiolates at the 3-position of the benzyl ring.

Furthermore, electrophilic aromatic substitution reactions could be employed to introduce substituents onto either aromatic ring, although the directing effects of the existing substituents would need to be carefully considered to control regioselectivity.

Table 1: Proposed Synthetic Strategies for Substituted Derivatives

Target Modification SiteProposed ReactionPotential ReagentsExpected Derivative Class
4-position of phenoxy ringSuzuki CouplingArylboronic acids, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃)Biaryl derivatives
4-position of phenoxy ringBuchwald-Hartwig AminationAmines, Palladium catalyst, Ligand (e.g., BINAP)Amino-substituted derivatives
3-position of benzyl ringNucleophilic Aromatic Substitution (SNAr)Alkoxides, Thiolates, Strong nucleophilesEther or thioether derivatives
Aromatic ringsFriedel-Crafts AcylationAcyl chloride, Lewis acid (e.g., AlCl₃)Acyl-substituted derivatives

Development of Fluorescent or Isotopic Labels for Biological Probes

To enable the visualization and tracking of this compound in biological systems in vitro, fluorescent or isotopic labels can be incorporated into its structure.

Fluorescent Labeling: A common method for fluorescent labeling is to attach a fluorophore to the core molecule. This can be achieved by first functionalizing the parent compound with a reactive handle, such as an azide (B81097) or an alkyne, which can then be conjugated to a fluorophore using "click chemistry" (see section 6.4). Alternatively, a fluorescent moiety can be directly incorporated during the synthesis of a derivative. For example, a derivative could be synthesized to include a coumarin, fluorescein, or rhodamine scaffold. The choice of fluorophore will depend on the desired photophysical properties, such as excitation and emission wavelengths, quantum yield, and photostability.

Isotopic Labeling: Isotopic labeling involves replacing one or more atoms in the molecule with their heavier, non-radioactive isotopes (e.g., ²H, ¹³C, ¹⁵N) or radioactive isotopes (e.g., ³H, ¹⁴C). This is invaluable for quantitative studies, such as mass spectrometry-based proteomics or metabolic flux analysis. For this compound, isotopic labels could be introduced by using isotopically labeled starting materials in the synthesis. For example, deuterated 4-bromophenol (B116583) or ¹³C-labeled 3-fluorobenzyl bromide could be used to generate the corresponding labeled parent compound.

Table 2: Examples of Labeled Probes

Label TypeProposed Labeled CompoundPotential Application
Fluorescent1-((4-(Fluorescein-ethynyl)phenoxy)methyl)-3-fluorobenzeneFluorescence microscopy, Flow cytometry
Isotopic (Stable)1-((4-Bromophenoxy)methyl-d₂)-3-fluorobenzeneMass spectrometry-based quantification
Isotopic (Radioactive)1-((4-Bromophenoxy)methyl)-3-fluoro-[¹⁴C]-benzeneAutoradiography, Radioligand binding assays

Solid-Phase Synthesis Strategies for Analog Libraries

Solid-phase synthesis offers a high-throughput method for generating a library of analogs of this compound. This technique involves attaching the growing molecule to a solid support (resin) and performing sequential chemical reactions.

A potential solid-phase strategy could begin with the immobilization of either 4-bromophenol or 3-fluorobenzyl alcohol onto a suitable resin. For example, 4-bromophenol could be attached to a Wang or Rink amide resin via its hydroxyl group. Subsequently, the immobilized phenol (B47542) could be reacted with 3-fluorobenzyl bromide in a Williamson ether synthesis. The bromine on the phenoxy ring can then serve as a diversification point for parallel synthesis using reactions like Suzuki coupling. After the desired modifications are complete, the final products are cleaved from the resin. This approach allows for the rapid generation of a large number of analogs for screening in research assays.

Table 3: Illustrative Solid-Phase Synthesis Scheme

StepReactionReagents and Conditions
1. ImmobilizationAttachment of 4-bromophenol to Wang resin4-Bromophenol, DIC, DMAP in DMF
2. EtherificationWilliamson ether synthesis3-Fluorobenzyl bromide, Base (e.g., NaH) in THF
3. DiversificationSuzuki couplingArray of boronic acids, Pd catalyst, Base
4. CleavageCleavage from resinTrifluoroacetic acid (TFA)

Application of Click Chemistry in Derivatization

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly efficient and specific method for derivatizing this compound. ekb.egekb.eg This reaction forms a stable triazole linkage between two molecules. ekb.eg To utilize this chemistry, the parent compound must first be functionalized with either an azide or a terminal alkyne group.

For instance, the bromine atom on the phenoxy ring can be converted to an azide group through a nucleophilic substitution reaction with sodium azide. Alternatively, a terminal alkyne can be introduced via a Sonogashira coupling with an alkyne-containing reagent. The resulting azide- or alkyne-functionalized molecule can then be "clicked" with a wide range of molecules containing the complementary functional group, such as fluorophores, biotin (B1667282) tags, or other small molecules, to create multifunctional probes. nih.govapjonline.in The reaction is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups. ekb.eg

Table 4: Click Chemistry Functionalization and Conjugation

Functionalized IntermediateClick Reaction PartnerResulting Conjugate
1-((4-Azidophenoxy)methyl)-3-fluorobenzeneAlkyne-functionalized fluorophoreFluorescently labeled probe
1-((4-Ethynylphenoxy)methyl)-3-fluorobenzeneAzide-functionalized biotinBiotinylated affinity probe
1-((4-Azidophenoxy)methyl)-3-fluorobenzeneAlkyne-functionalized peptidePeptide-drug conjugate for in vitro studies

Development of Prodrug Strategies for Enhanced Delivery to Research Systems (non-human, in vitro)

Prodrug strategies involve modifying a compound to improve its delivery to or release within a specific in vitro research system, such as a cell culture model. nih.govnih.gov The modification, or "promoieity," is designed to be cleaved under specific conditions within the research system, releasing the active parent compound.

For this compound, a prodrug approach could involve masking a key functional group with a labile protecting group. For example, if a hydroxyl derivative of the parent compound is found to be active, this hydroxyl group could be esterified with a group that is susceptible to cleavage by intracellular esterases.

Another strategy could be to design a prodrug that is activated by a specific enzyme that is highly expressed in the target cells being studied in vitro. For instance, if the research involves cancer cell lines known to have high levels of certain reductases, a nitro group could be introduced into the molecule. This nitro group could then be reduced by the cellular reductases to an amine, triggering a cascade that releases the active compound. This approach allows for the targeted release of the compound within the desired cellular environment, which can be particularly useful for studying cellular processes. nih.gov

Table 5: Hypothetical Prodrug Strategies for In Vitro Systems

Prodrug MoietyActivation MechanismResearch System Application
Ester linkageIntracellular esterase activityGeneral cell culture studies
Nitroaromatic groupCellular reductase activityHypoxic cell culture models
Phosphate groupAlkaline phosphatase activityStudies involving specific cell types expressing high levels of phosphatases

Advanced Analytical and Spectroscopic Characterization for Research Applications

High-Resolution Mass Spectrometry for Metabolite Identification in Biological Systems (non-human, in vitro)

In non-human, in vitro research settings, high-resolution mass spectrometry (HRMS), particularly coupled with liquid chromatography (LC-HRMS), is a powerful tool for identifying potential metabolites of 1-((4-Bromophenoxy)methyl)-3-fluorobenzene. Techniques like liquid chromatography-quadrupole time-of-flight high-resolution mass spectrometry (LC-QTOF-HRMS) are employed to analyze samples from in vitro systems, such as cryopreserved hepatocytes. nih.govresearchgate.net

The process involves incubating the parent compound with liver microsomes to simulate metabolic processes. nih.gov The resulting mixture is then analyzed to detect and identify metabolites. The high-resolution capabilities of the mass spectrometer allow for the determination of the elemental composition of metabolites with a high degree of accuracy, typically with a mass error of less than 5 ppm.

Potential metabolic pathways for this compound that could be investigated include hydroxylation, N-dealkylation (if applicable to a modified structure), demethylation, and glucuronidation. nih.gov For instance, hydroxylation of the aromatic rings would result in an increase in mass corresponding to the addition of an oxygen atom. The fragmentation patterns of the parent compound and its metabolites, obtained through tandem mass spectrometry (MS/MS), are crucial for structural elucidation. mdpi.com

A hypothetical in vitro metabolism study of this compound in rat liver microsomes could yield the following potential metabolites, identifiable by their accurate mass measurements.

Table 1: Hypothetical Metabolites of this compound Identified by LC-HRMS
Metabolite IDProposed BiotransformationTheoretical [M+H]+ (m/z)Observed [M+H]+ (m/z)Mass Error (ppm)
M1Hydroxylation on the fluorophenyl ring315.0025315.0021-1.27
M2Hydroxylation on the bromophenyl ring315.0025315.00291.27
M3Dihydroxylation330.9974330.9970-1.21
M4Glucuronidation of a hydroxylated metabolite491.0345491.03501.02

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Structural Confirmation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural confirmation of this compound. One-dimensional NMR techniques such as 1H and 13C NMR provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively.

For more complex structural assignments and to confirm connectivity, advanced two-dimensional (2D) NMR techniques are utilized. These include:

COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which is crucial for connecting different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which can help in confirming the conformation of the molecule. ipb.pt

The expected 1H and 13C NMR chemical shifts for this compound can be predicted, and these predictions would be confirmed and assigned using the suite of 2D NMR experiments.

Table 2: Predicted 1H and 13C NMR Chemical Shifts for this compound
Atom PositionPredicted 1H Chemical Shift (ppm)Predicted 13C Chemical Shift (ppm)
-CH2-~5.1~70
C-F (fluorophenyl)-~163 (d, 1JCF)
CH (fluorophenyl)~7.0 - 7.4~110 - 130
C-Br (bromophenyl)-~115
CH (bromophenyl)~6.9, ~7.5 (d)~116, ~132

(d = doublet, J = coupling constant)

X-ray Crystallography for Solid-State Structure Elucidation (if applicable)

Should this compound be a crystalline solid, single-crystal X-ray diffraction would be the definitive method for elucidating its three-dimensional atomic arrangement in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

The process would involve growing a single crystal of the compound suitable for diffraction analysis. The crystal is then exposed to an X-ray beam, and the diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. The resulting crystal structure would reveal details about the conformation of the molecule and how the molecules pack in the crystal lattice, which can be influenced by intermolecular interactions such as C-H···O or C-H···F hydrogen bonds. nih.gov While no crystal structure for this compound has been reported, a hypothetical crystal data table is presented below.

Table 3: Hypothetical Crystal Data and Structure Refinement for this compound
ParameterHypothetical Value
Crystal systemMonoclinic
Space groupP21/c
a (Å)10.123
b (Å)5.432
c (Å)21.987
β (°)98.76
Volume (Å3)1195.4
Z4
R-factor (%)4.5

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound. These techniques are complementary and rely on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes.

Infrared (IR) Spectroscopy: Particularly useful for identifying polar functional groups. Key expected absorptions for this molecule would include C-O-C stretching vibrations of the ether linkage, C-H stretching and bending modes of the aromatic rings and the methylene (B1212753) bridge, and C-F and C-Br stretching vibrations.

Raman Spectroscopy: Often provides better signals for non-polar functional groups and symmetric vibrations. The aromatic ring vibrations are typically strong in the Raman spectrum. horiba.com This technique can be a powerful tool for obtaining a unique spectral fingerprint of the molecule. horiba.com

The combination of IR and Raman spectroscopy allows for a more complete vibrational assignment.

Table 4: Expected Vibrational Frequencies for this compound
Vibrational ModeExpected IR Frequency (cm-1)Expected Raman Frequency (cm-1)
Aromatic C-H stretch3100-30003100-3000
Aliphatic C-H stretch3000-28503000-2850
Aromatic C=C stretch1600-14501600-1450
C-O-C asymmetric stretch~1250-
C-F stretch~1200~1200
C-Br stretch~600~600

Chromatographic Method Development for Purity Assessment and Isolation of Research Samples

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and isolation of research samples of this compound. A robust, stability-indicating HPLC method is essential to ensure the quality of the compound used in research. researchgate.net

Method development would typically involve screening different stationary phases (e.g., C18, C8), mobile phase compositions (e.g., acetonitrile/water, methanol/water), and detectors (e.g., UV-Vis). ekb.eg The goal is to achieve adequate separation of the main compound from any impurities or degradation products. researchgate.net

For purity assessment, a gradient elution method is often developed to separate a wide range of potential impurities. The method would be validated according to established guidelines, assessing parameters such as linearity, precision, accuracy, specificity, and robustness. researchgate.net For the isolation of research samples, preparative HPLC would be employed using the optimized separation conditions.

Table 5: Hypothetical HPLC Method Parameters for Purity Assessment
ParameterCondition
ColumnC18, 4.6 x 250 mm, 5 µm
Mobile Phase A0.1% Formic acid in Water
Mobile Phase BAcetonitrile
Gradient50% B to 95% B over 20 min
Flow Rate1.0 mL/min
Detection Wavelength225 nm
Injection Volume10 µL
Column Temperature30 °C

Future Research Directions and Translational Potential in Basic Sciences

Identification of Novel Biological Targets for 1-((4-Bromophenoxy)methyl)-3-fluorobenzene and its Analogs

The diaryl ether scaffold is recognized as a "privileged scaffold" in medicinal chemistry, known to interact with a wide array of biological targets. nih.gov Derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties. nih.govresearchgate.net The future identification of specific biological targets for this compound and its analogs will be a critical step in elucidating its mechanism of action and therapeutic potential.

Potential Target Classes for Investigation:

Potential Target Class Rationale Based on Analogous Compounds Key Research Approaches
Kinases Many diaryl ether derivatives act as kinase inhibitors, crucial in cancer and inflammatory diseases. The specific halogenation pattern can influence binding affinity and selectivity.Kinase screening panels, molecular docking, and enzymatic assays.
Nuclear Receptors Hydroxylated polybrominated diphenyl ethers are known to interact with the estrogen receptor α (ERα), suggesting that halogenated diaryl ethers could modulate nuclear receptor activity. nih.govLigand binding assays, reporter gene assays, and structural biology (X-ray crystallography).
Enzymes in Pathogen-Specific Pathways Diaryl ether inhibitors have been developed against enzymes essential for parasites like Toxoplasma gondii (e.g., enoyl-acyl carrier protein reductase, ENR) and bacteria like Mycobacterium tuberculosis (e.g., InhA). nih.govnih.govTarget-based screening against microbial enzymes, phenotypic screening on pathogenic organisms.
Ion Channels The lipophilicity and electrostatic profile imparted by the bromo- and fluoro- groups may facilitate interaction with transmembrane ion channels.Electrophysiological studies (e.g., patch-clamp), and flux assays.

Future research should involve broad-based phenotypic screening to identify cellular effects, followed by target deconvolution using techniques such as chemical proteomics and affinity-based pulldown assays to isolate and identify specific binding partners.

Exploration of Multitargeting Approaches in Biological Systems

The concept of "one molecule, multiple targets," or polypharmacology, is a growing paradigm in drug discovery, particularly for complex diseases like cancer. The diaryl ether scaffold is well-suited for a multitargeting approach due to its conformational flexibility and the ability to decorate its aromatic rings with various functional groups. researchgate.net

Future research into this compound could intentionally explore its potential as a multitarget agent. For instance, a single analog could be designed to inhibit both a key kinase in a cancer signaling pathway and a drug efflux pump, thereby addressing both the primary oncogenic driver and a mechanism of drug resistance. Computational approaches, such as inverse docking, could be employed to screen the compound against a wide range of known protein structures to predict potential off-target and secondary-target interactions, which can then be validated experimentally.

Development of this compound as a Chemical Probe for Fundamental Biological Questions

A chemical probe is a small molecule used to study and manipulate a biological system by interacting with a specific protein or pathway. pitt.edu Given the potential for specific biological interactions, this compound or its derivatives could be developed into chemical probes. pitt.edu To serve as a valid probe, a molecule must exhibit high potency and selectivity for its target.

Should a specific, high-affinity target be identified for this compound, it could be modified to create a valuable research tool. For example, by attaching a fluorophore or a biotin (B1667282) tag, the molecule could be used to visualize the subcellular localization of its target protein or to isolate its binding partners from a complex cellular lysate. The fluorine and bromine atoms themselves can be useful for biophysical studies, such as using ¹⁹F NMR to monitor binding events in a complex biological milieu.

Application in Materials Science or Supramolecular Chemistry Research

The presence of both fluorine and bromine atoms on the aromatic rings of this compound makes it an interesting candidate for materials science research. Fluorinated aromatic compounds are widely used in the development of advanced materials, including fluoropolymers and organic light-emitting diodes (OLEDs), due to the unique electronic properties conferred by the highly electronegative fluorine atom. numberanalytics.comnumberanalytics.com

The bromine atom offers a site for further chemical modification through cross-coupling reactions and can also participate in halogen bonding. acs.org Halogen bonding is a noncovalent interaction that is increasingly being used to control the self-assembly of molecules in the solid state, creating ordered supramolecular structures. acs.org

Potential Research Directions in Materials Science:

Area of Application Rationale Potential Properties to Investigate
Fluorinated Polymers The compound could serve as a monomer or an additive in the synthesis of fluoropolymers, potentially enhancing thermal stability and chemical resistance. numberanalytics.comThermal decomposition temperature, solvent resistance, dielectric constant.
Organic Electronics The electron-withdrawing nature of the fluorine atom can lower the HOMO and LUMO energy levels of the molecule, which is beneficial for creating n-type or ambipolar semiconducting materials for use in devices like OLEDs and field-effect transistors. rsc.orgCharge carrier mobility, electroluminescence, HOMO/LUMO energy levels.
Crystal Engineering The interplay of C-H···F hydrogen bonds and C-Br···O/N halogen bonds could be exploited to design novel crystalline materials with specific packing motifs and physical properties.Crystal packing analysis (X-ray diffraction), thermal expansion, optical properties.

Advanced in silico Drug Discovery Pipeline Integration and Optimization

Computational methods are integral to modern drug discovery. youtube.com The structure of this compound is well-suited for various in silico modeling techniques that can guide its future development.

Quantitative Structure-Activity Relationship (QSAR): By synthesizing a library of analogs with variations in the substitution patterns on both aromatic rings and measuring their biological activity, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) can be developed. nih.gov These models provide a statistical correlation between the three-dimensional properties (steric and electrostatic fields) of the molecules and their activity, which can then be used to predict the potency of novel, unsynthesized analogs and guide the design of more effective compounds. nih.govnih.gov

Molecular Docking and Dynamics: Once a biological target is identified, molecular docking can predict the most likely binding pose of this compound within the target's active site. nih.gov For instance, studies on other diaryl ethers have used docking to understand interactions with targets like the 5-lipoxygenase enzyme and the estrogen receptor. nih.govnih.gov Following docking, molecular dynamics (MD) simulations can be run to assess the stability of the predicted binding pose and to calculate the binding free energy, providing a more dynamic and accurate picture of the ligand-receptor interaction. nih.gov

An optimized in silico pipeline for this compound would involve a continuous feedback loop between computational prediction and experimental validation. For example, an initial virtual screening could identify potential hits, which are then synthesized and tested. The experimental results would then be used to refine the computational models, leading to a more accurate and efficient discovery process in the next cycle. nih.gov

Q & A

Q. Q: What is a standard synthetic route for 1-((4-Bromophenoxy)methyl)-3-fluorobenzene?

A: A common method involves nucleophilic aromatic substitution. React 4-bromophenol with 3-fluorobenzyl bromide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile. The reaction proceeds under reflux (80–100°C) for 12–24 hours. Purification is typically achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Key Parameters Conditions
Reagents4-Bromophenol, 3-fluorobenzyl bromide
BaseK₂CO₃
SolventDMF or acetonitrile
Temperature80–100°C (reflux)
Yield~60–75% (varies with purity of starting materials)

Advanced Reaction Optimization

Q. Q: How can coupling reactions involving this compound be optimized for higher yields?

A: Transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can enhance efficiency. Use Pd(PPh₃)₄ (2–5 mol%) with a boronic acid partner in a mixed solvent system (toluene:ethanol:water, 3:1:1). Microwave-assisted synthesis at 120°C for 30 minutes improves reaction rates. Monitor progress via TLC or GC-MS. Post-reaction, extract with dichloromethane and purify using preparative HPLC .

Critical Factors:

  • Ligand selection (e.g., SPhos for steric hindrance mitigation)
  • Microwave irradiation vs. conventional heating
  • Boronic acid stoichiometry (1.2–1.5 equiv.)

Structural Characterization

Q. Q: What spectroscopic and analytical methods are recommended for confirming its structure?

A:

  • NMR Spectroscopy:
    • ¹H NMR: Look for aromatic protons (δ 6.8–7.4 ppm), methylene bridge (δ 4.5–5.0 ppm, singlet), and fluorine coupling (³J~8–10 Hz) .
    • ¹⁹F NMR: Single peak near δ -110 ppm (C-F) .
  • Mass Spectrometry (HRMS): Expect [M+H]⁺ at m/z 295.0 (C₁₃H₁₀BrFO⁺) .
  • X-ray Crystallography: Resolve crystal packing and intermolecular interactions (e.g., C–H⋯O/F) for polymorph studies .

Mechanistic Studies

Q. Q: How can researchers investigate the electronic effects of the bromo and fluoro substituents on reactivity?

A:

  • DFT Calculations: Model HOMO/LUMO energies (Gaussian 16, B3LYP/6-31G*) to predict electrophilic aromatic substitution sites.
  • Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated analogs to identify rate-determining steps.
  • Hammett Plots: Correlate substituent σ values with reaction rates in SNAr or cross-coupling reactions .

Biological Activity Exploration

Q. Q: What methodologies are used to assess its potential as a CLC-1 ion channel inhibitor?

A:

  • Patch-Clamp Electrophysiology: Measure chloride current inhibition in HEK293 cells expressing CLC-1. Pre-incubate cells with 10–100 µM compound for 1 hour.
  • Molecular Docking (AutoDock Vina): Simulate binding to the CLC-1 pore domain (PDB: 1KPL). Prioritize derivatives with ΔG < -8 kcal/mol .
  • SAR Studies: Modify the bromophenoxy or fluorobenzyl groups and test IC₅₀ shifts .

Contradictory Data Resolution

Q. Q: How to address discrepancies in reported reaction yields or biological activity?

A:

Reproduce Conditions: Verify solvent purity, catalyst lot variability, and inert atmosphere integrity.

Control Experiments: Include known inhibitors (e.g., 9-anthracene carboxylic acid for CLC-1) to validate assay sensitivity .

Meta-Analysis: Cross-reference datasets from patents (e.g., EP 2020/067070) and peer-reviewed journals (e.g., Acta Crystallographica) to identify outliers .

Stability and Storage

Q. Q: What precautions are necessary for long-term storage of this compound?

A:

  • Store under argon at -20°C in amber vials to prevent photodegradation.
  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., debrominated analogs) indicate susceptibility to light/moisture .

Advanced Applications in Material Science

Q. Q: How can this compound be utilized in designing liquid crystals or OLED materials?

A:

  • Liquid Crystals: Incorporate into calamitic mesogens via terminal functionalization. Test phase transitions (DSC) and birefringence (polarized microscopy).
  • OLEDs: Use as an electron-transport layer. Measure electroluminescence efficiency (cd/A) in devices with ITO/PEDOT:PSS/compound/Al architecture .

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Feasible Synthetic Routes

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1-((4-Bromophenoxy)methyl)-3-fluorobenzene
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Reactant of Route 2
1-((4-Bromophenoxy)methyl)-3-fluorobenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.